molecular formula C17H17N3O3 B11695177 4-(4-Phenylazo-phenylcarbamoyl)-butyric acid CAS No. 329003-18-1

4-(4-Phenylazo-phenylcarbamoyl)-butyric acid

Cat. No.: B11695177
CAS No.: 329003-18-1
M. Wt: 311.33 g/mol
InChI Key: PHOIXZQJCRTLDC-UHFFFAOYSA-N
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Description

4-(4-Phenylazo-phenylcarbamoyl)-butyric acid is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors The compound has a molecular formula of C16H15N3O3 and a molecular weight of 29731 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylazo-phenylcarbamoyl)-butyric acid typically involves the diazotization of aniline followed by coupling with phenol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo bond. The general steps are as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylazo-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Phenylazo-phenylcarbamoyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-(4-Phenylazo-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can undergo reduction to form aromatic amines, which may interact with biological molecules and disrupt their normal function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazophenol: Another azo compound with similar structural features but different functional groups.

    4-(4-Phenylazo-phenylcarbamoyl)-acrylic acid: A structurally related compound with an acrylic acid moiety.

Uniqueness

4-(4-Phenylazo-phenylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyric acid moiety differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

329003-18-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-oxo-5-(4-phenyldiazenylanilino)pentanoic acid

InChI

InChI=1S/C17H17N3O3/c21-16(7-4-8-17(22)23)18-13-9-11-15(12-10-13)20-19-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,21)(H,22,23)

InChI Key

PHOIXZQJCRTLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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